2-(4-(But-2-ynoyl)piperazin-1-yl)-N-isobutylacetamide
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Overview
Description
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(2-METHYLPROPYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a but-2-ynoyl group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(2-METHYLPROPYL)ACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with But-2-ynoyl Group: The piperazine ring is then reacted with but-2-ynoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the but-2-ynoyl group.
Acetamide Formation: Finally, the compound is treated with isobutylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(2-METHYLPROPYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(2-METHYLPROPYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(2-METHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Exhibits antimicrobial and anticancer properties.
Uniqueness
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(2-METHYLPROPYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its but-2-ynoyl group and acetamide moiety contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C14H23N3O2 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(4-but-2-ynoylpiperazin-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H23N3O2/c1-4-5-14(19)17-8-6-16(7-9-17)11-13(18)15-10-12(2)3/h12H,6-11H2,1-3H3,(H,15,18) |
InChI Key |
KCJNIBRGIMSMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)CC(=O)NCC(C)C |
Origin of Product |
United States |
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